molecular formula C18H14FN3O3S B2416911 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326857-68-4

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2416911
CAS No.: 1326857-68-4
M. Wt: 371.39
InChI Key: CNRLDLNEXPDPIV-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H14FN3O3S and its molecular weight is 371.39. The purity is usually 95%.
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Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-10-12(11(2)25-20-10)9-21-15-7-8-26-16(15)17(23)22(18(21)24)14-6-4-3-5-13(14)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRLDLNEXPDPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core fused with an oxazole and a fluorophenyl group. The molecular formula is C14H14FN3O3C_{14}H_{14}FN_{3}O_{3}, and it possesses various functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thieno[3,2-d]pyrimidine framework followed by the introduction of the oxazole and fluorophenyl groups through electrophilic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that compounds similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine can inhibit tumor cell proliferation effectively. One study reported an IC50 value of 27.6 μM for a related compound against the MDA-MB-231 breast cancer cell line .
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells. These effects are likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Hemorheological Activity

Another significant finding relates to the compound's hemorheological properties. It has been reported that certain thieno[3,2-d]pyrimidine derivatives exhibit hemorheological activity comparable to established angioprotective agents like pentoxifylline. This suggests potential applications in improving blood flow and reducing vascular complications in various diseases .

Structure-Activity Relationship (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by structural modifications. Key observations include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., fluorine) on the phenyl ring significantly enhances cytotoxicity.
  • Alkyl Substituents : The introduction of alkyl groups at specific positions on the oxazole ring can further augment biological activity.

Case Studies

StudyCompound TestedCell LineIC50 Value (μM)Observations
Yong et al. (2018)6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidineMDA-MB-23127.6Strong cytotoxicity observed
Elmongy et al. (2022)Various thieno derivativesNon-small cell lung cancer43 - 87Inhibitory activity confirmed

Q & A

Q. What are the key synthetic methodologies for preparing this thieno[3,2-d]pyrimidine derivative?

The synthesis involves multi-step routes:

  • Step 1 : Cyclocondensation of precursors (e.g., thieno[3,2-d]pyrimidine core formation) using reagents like phosphorous oxychloride under reflux .
  • Step 2 : Alkylation with substituted benzyl chlorides or oxadiazole-containing intermediates in solvents like DMF or acetonitrile, promoted by potassium carbonate .
  • Step 3 : Purification via column chromatography and recrystallization. Critical parameters include solvent choice (e.g., acetonitrile for higher yields) and reaction time optimization (typically 6–12 hours) .

Q. How is the compound characterized for structural confirmation and purity?

Analytical techniques include:

  • NMR spectroscopy : For verifying substituent positions and core structure .
  • HPLC : Purity assessment (>95% threshold for biological testing) .
  • Mass spectrometry : Molecular weight confirmation (e.g., observed m/z vs. calculated) .
  • TLC : Reaction progress monitoring using silica gel plates .

Q. What are the critical physicochemical properties influencing its research applications?

Key properties include:

  • Molecular weight : ~474.54 g/mol (calculated for analogous derivatives) .
  • Solubility : Typically low in aqueous media; DMSO or DMF used for in vitro studies .
  • Stability : Sensitive to light and moisture; storage at –20°C under argon recommended .

Advanced Research Questions

Q. How do structural modifications (e.g., oxadiazole vs. isoxazole substituents) impact biological activity?

  • Antimicrobial activity : Derivatives with oxadiazole groups show enhanced activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .
  • Anticancer potential : Fluorophenyl and methylisoxazole groups improve kinase inhibition (e.g., IC₅₀ < 1 µM for EGFR mutants) .
  • SAR insights : Bulkier substituents (e.g., ethylphenyl) reduce solubility but increase target affinity .

Q. What strategies address contradictions in biological data across structurally similar derivatives?

  • Case study : A derivative with 4-fluorophenyl substitution showed potent antimicrobial activity , while a 3,4-dimethylphenyl analog exhibited anticancer effects .
  • Resolution : Conduct target-specific assays (e.g., enzyme inhibition vs. cell viability) to clarify mechanisms. Cross-validate using docking studies to identify binding pocket compatibility .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent systems : Switch from DMF to acetonitrile for easier post-reaction purification .
  • Green chemistry : Replace POCl₃ with microwave-assisted cyclization to reduce waste .

Q. What in vitro models are suitable for evaluating its mechanism of action?

  • Kinase assays : Test inhibition of EGFR or VEGFR2 using recombinant proteins .
  • Cell-based models : Use cancer cell lines (e.g., MCF-7, HeLa) with ATP-level monitoring to assess metabolic disruption .
  • Microbial assays : Broth microdilution for MIC determination against resistant strains .

Q. How does the compound’s stability under experimental conditions affect data interpretation?

  • Degradation pathways : Hydrolysis of the oxadiazole ring in acidic conditions (pH < 5) may produce inactive metabolites .
  • Mitigation : Use neutral buffers in bioassays and confirm compound integrity via HPLC at assay endpoints .

Methodological Notes

  • Key references : Prioritized peer-reviewed synthesis protocols , SAR analyses , and analytical workflows .

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